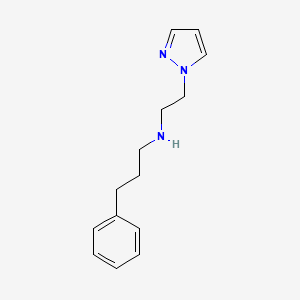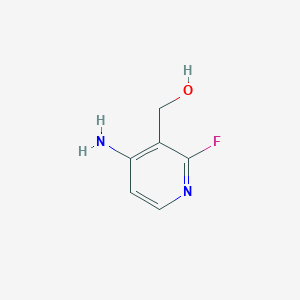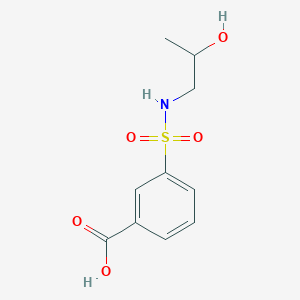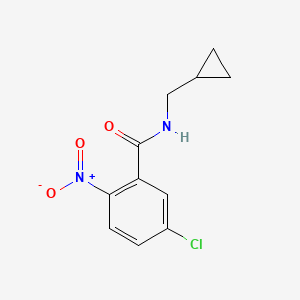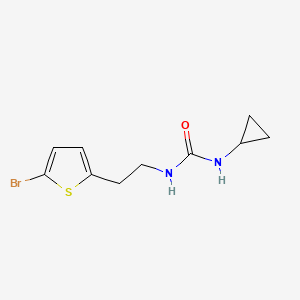
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea is a compound that features a thiophene ring substituted with a bromine atom, an ethyl chain, and a cyclopropylurea moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . The presence of the bromine atom and the cyclopropylurea group in this compound potentially enhances its reactivity and biological activity.
Preparation Methods
The synthesis of 1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. Another approach involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea involves its interaction with molecular targets and pathways. The thiophene ring can interact with various biological targets, such as enzymes and receptors, through π-π interactions and hydrogen bonding. The bromine atom can enhance the compound’s binding affinity to its targets, while the cyclopropylurea group can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus. The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C10H13BrN2OS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-[2-(5-bromothiophen-2-yl)ethyl]-3-cyclopropylurea |
InChI |
InChI=1S/C10H13BrN2OS/c11-9-4-3-8(15-9)5-6-12-10(14)13-7-1-2-7/h3-4,7H,1-2,5-6H2,(H2,12,13,14) |
InChI Key |
QOAOSURSBXZOLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NCCC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


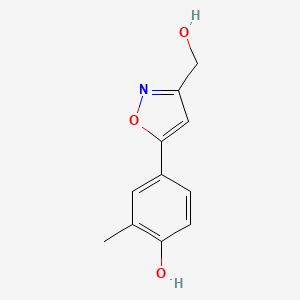

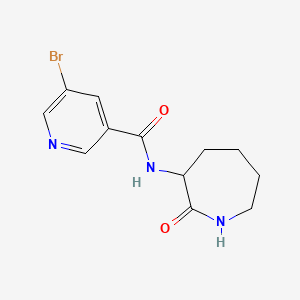
![2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14915349.png)
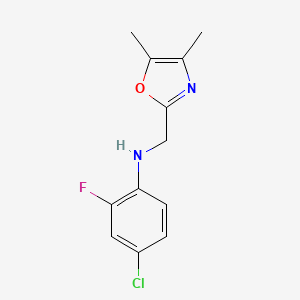
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)
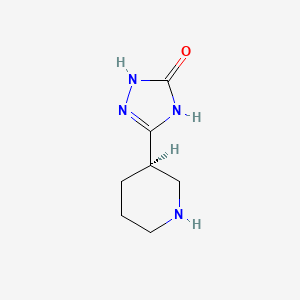
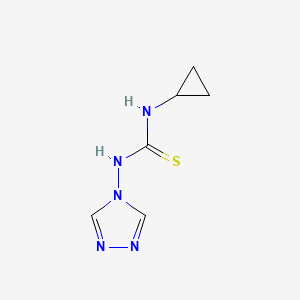
![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)
